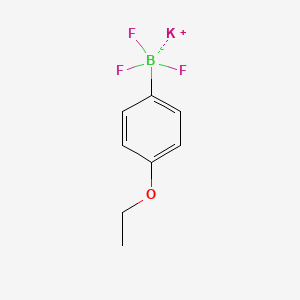

Potassium (4-ethoxyphenyl)trifluoroborate

Description

Significance of Organoboron Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of carbon-carbon (C-C) and carbon-heteroatom bonds is a fundamental objective in organic chemistry. nih.govtcichemicals.com Organoboron compounds have become indispensable tools for this purpose, serving as key reagents in a multitude of synthetic transformations. sigmaaldrich.com Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. chemscene.com This reaction's importance is underscored by its wide applicability in academic and industrial settings for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemscene.com

Organoboron reagents offer distinct advantages over other organometallic compounds, such as organostannanes, primarily due to their low toxicity and the environmentally benign nature of their byproducts. chemscene.com Beyond their role as stoichiometric reagents, organoboron compounds have also been successfully utilized as catalysts, owing to the ease with which their electronic and steric properties can be modified. nih.govtcichemicals.com The versatility of these reagents allows for the creation of bonds between various types of carbon atoms (sp, sp2, and sp3 hybridized), making them crucial for modern synthetic strategies.

The Role of Potassium Organotrifluoroborates as Versatile Nucleophilic Synthons

While traditional organoboron reagents like boronic acids and their esters are highly effective, they possess inherent limitations. Boronic acids can be difficult to purify, may have uncertain stoichiometry, and are often susceptible to decomposition via oxidation and protodeboronation. chemscene.compitt.edu Boronate esters, on the other hand, suffer from poor atom economy. chemscene.com

Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents that overcome many of these drawbacks. chemscene.comresearchgate.net These compounds are typically crystalline solids that are remarkably stable in the presence of air and moisture, allowing them to be stored indefinitely without special precautions. nih.gov This enhanced stability is due to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from undesirable side reactions. nih.govatomfair.com Consequently, the organic portion of the molecule can be chemically modified while keeping the valuable C-B bond intact for subsequent transformations. researchgate.netnih.gov As nucleophilic partners, particularly in Suzuki-Miyaura cross-coupling reactions, they have demonstrated exceptional utility. nih.gov

Historical Context and Evolution of Trifluoroborate Chemistry

The journey of organotrifluoroborates from laboratory curiosities to essential synthetic reagents has been transformative. The first organotrifluoroborate salt was prepared in the 1960s. However, a significant breakthrough in their preparation lay dormant for years until a more practical synthesis was developed. A pivotal moment in their popularization was the report by the Genet group in 1996 on their application as nucleophiles in Suzuki-Miyaura coupling reactions, which sparked widespread interest among researchers. researchgate.net

The synthesis of these salts is now straightforward, commonly involving the reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF2). moldb.com This ease of preparation, coupled with their stability and reliability, has led to an exponential increase in their use and the number of publications dedicated to their chemistry. Over the years, methods have been developed for synthesizing a wide array of organotrifluoroborates, including alkyl, alkenyl, alkynyl, and aryl variants, solidifying their place as a versatile and indispensable class of reagents in the synthetic chemist's toolkit.

Scope and Utility of Aryltrifluoroborates in Organic Synthesis

Aryltrifluoroborates are a particularly important subclass of organotrifluoroborates, widely employed as coupling partners in the synthesis of biaryls and other complex aromatic structures. Their stability and ease of handling make them excellent alternatives to the often-unstable arylboronic acids. nih.gov

The primary application of aryltrifluoroborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In these reactions, the aryltrifluoroborate acts as a stable reservoir for the corresponding boronic acid, which is generated in situ under the basic reaction conditions. This allows for efficient coupling with various aryl and heteroaryl halides or triflates. The functional group tolerance of this process is broad, enabling the synthesis of highly functionalized molecules. The utility of aryltrifluoroborates extends beyond palladium catalysis, with applications in rhodium-catalyzed reactions and other transformations, making them valuable building blocks in diverse synthetic endeavors.

Properties of Potassium (4-ethoxyphenyl)trifluoroborate

The following table summarizes the key chemical properties and identifiers for the specific compound of interest.

| Property | Value | Reference |

| CAS Number | 850623-60-8 | |

| Molecular Formula | C8H9BF3KO | |

| Molecular Weight | 228.06 g/mol | |

| Appearance | White to Almost White Powder/Crystal | tcichemicals.com |

| Purity | Typically ≥98% | tcichemicals.com |

Properties

IUPAC Name |

potassium;(4-ethoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMVIDDFXDLACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635791 | |

| Record name | Potassium (4-ethoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-60-8 | |

| Record name | Potassium (4-ethoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Involving Potassium 4 Ethoxyphenyl Trifluoroborate Analogues

Suzuki-Miyaura Cross-Coupling Reactions

The versatility of potassium organotrifluoroborates is demonstrated through their successful participation in a wide array of Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex molecular architectures.

The construction of biaryl frameworks is a frequent objective in the synthesis of pharmaceuticals and functional materials. Potassium aryltrifluoroborates, including analogues of potassium (4-ethoxyphenyl)trifluoroborate, have proven to be excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides and triflates.

The efficiency of these couplings is often dependent on the choice of catalyst, base, and solvent system. For instance, the coupling of potassium aryltrifluoroborates with aryl and heteroaryl bromides can proceed readily even under ligandless conditions, particularly with electron-rich heteroaryltrifluoroborates. acs.org For less reactive coupling partners, such as aryl chlorides, the use of specific palladium catalysts and ligands is crucial. A highly effective system for the coupling of potassium aryl- and heteroaryltrifluoroborates with aryl and heteroaryl chlorides employs the S-Phos ligand, which facilitates the reaction in good to excellent yields. acs.org This method is tolerant of a variety of functional groups and can be used to synthesize sterically hindered biaryls. acs.org

| Aryl Halide/Triflate | Potassium Aryltrifluoroborate | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Good |

| Aryl Chloride | Potassium o-tolyltrifluoroborate | Pd(OAc)₂ / S-Phos | K₂CO₃ | Methanol (B129727)/Ethanol (B145695) | 92 |

| Heteroaryl Bromide | Potassium Aryltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | High |

| 2-Bromomesitylene | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | - | - | 70 |

The formation of bonds between sp³-hybridized carbon centers of alkyl groups and sp²-hybridized carbons of aryl or alkenyl groups is a valuable transformation. Air-stable potassium alkyltrifluoroborates serve as effective nucleophiles in these Suzuki-Miyaura reactions. The palladium-catalyzed cross-coupling of substituted potassium alkyltrifluoroborates with aryl halides and triflates proceeds with moderate to good yields using PdCl₂(dppf)·CH₂Cl₂ as a catalyst and cesium carbonate as the base in a THF-water mixture. nih.govresearchgate.net

Similarly, the coupling of potassium alkyltrifluoroborates with alkenyl bromides has been successfully demonstrated. nih.govnih.gov These reactions typically employ a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate in aqueous toluene (B28343) at elevated temperatures, affording the desired products in good yields. nih.govnih.gov A key challenge in couplings involving sp³-hybridized organoboranes is the potential for β-hydride elimination; however, appropriate choice of catalyst and reaction conditions can minimize this side reaction. nih.gov

| Electrophile | Potassium Alkyltrifluoroborate | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Halide/Triflate | Substituted Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Moderate to Good |

| Alkenyl Bromide | Various Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 49-95 |

| Aryl Chloride | Various Alkyltrifluoroborates | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | Good |

Aryl alkynes are important structural motifs in various fields, and their synthesis via Suzuki-Miyaura coupling offers an alternative to the more traditional Sonogashira reaction. Potassium alkynyltrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely, making them convenient reagents for this purpose. acs.orgnih.gov The palladium-catalyzed cross-coupling of these alkynyltrifluoroborates with aryl halides or triflates proceeds with moderate to excellent yields. acs.orgnih.gov A common catalytic system for this transformation is PdCl₂(dppf)·CH₂Cl₂ in the presence of cesium carbonate as the base, with THF or a THF-water mixture as the solvent. acs.orgnih.gov This method tolerates a variety of functional groups on both coupling partners. acs.org

| Aryl Halide/Triflate | Potassium Alkynyltrifluoroborate | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Potassium (1-Hexyn-1-yl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 43 |

| Various Aryl Halides | Various Alkynyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF or THF/H₂O | Moderate to Excellent |

| 2-Chloroacetates/amides | Various Alkynyltrifluoroborates | XPhos-Pd-G2 / XPhos | K₃PO₄ | THF/H₂O | up to 95 |

The synthesis of diarylmethanes, which are methylene-linked biaryl systems, can be effectively achieved through the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with benzylic halides. nih.govacs.orgacs.org This palladium-catalyzed reaction exhibits good yields and high functional group tolerance. nih.govacs.org The increased stability of potassium aryltrifluoroborates compared to other organoboron reagents makes this a practical route to these important structural motifs found in biologically active compounds and pharmaceuticals. nih.govacs.org The reaction conditions typically involve a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like cesium carbonate in a mixed solvent system such as THF/water or cyclopentyl methyl ether (CPME)/water. acs.orgthieme-connect.com Benzyl chlorides can also be used as coupling partners, particularly with electron-rich potassium aryltrifluoroborates. nih.gov

| Benzyl Halide | Potassium Aryltrifluoroborate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | High |

| Substituted Benzyl Bromides | Various Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O or CPME/H₂O | 77-90 | Good |

| Benzyl Chloride | Electron-rich Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | - | - | Viable |

Heterobiaryl compounds are prevalent in medicinal chemistry and materials science. The Suzuki-Miyaura coupling of potassium aryltrifluoroborates with heteroaryl halides provides a direct route to these valuable structures. Palladium acetate (B1210297) (Pd(OAc)₂) has been found to be a highly efficient catalyst for the coupling of various heteroaryl halides with potassium aryltrifluoroborates in aqueous systems. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. acs.org For the coupling with heteroaryl chlorides, which are often less reactive, specialized catalyst systems, such as those employing the S-Phos ligand, have been developed to achieve good to very good yields. acs.org This includes the successful coupling of a 3-pyridyl-based boron derivative with various aryl- and heteroaryl chlorides. acs.org

| Heteroaryl Electrophile | Potassium Aryltrifluoroborate | Catalyst System | Base | Solvent System | Result |

| Heteroaryl Halides | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous | High efficiency |

| Heteroaryl Chlorides | Potassium Aryl- and Heteroaryltrifluoroborates | Pd(OAc)₂ / S-Phos | K₂CO₃ | Methanol or Ethanol | Good to excellent yields |

| Aryl and Heteroaryl Chlorides | 3-Pyridyltrifluoroborate | Pd(OAc)₂ / S-Phos | K₂CO₃ | Methanol or Ethanol | Good to very good yields |

Potassium β-trifluoroborato amides are valuable synthons that allow for a charge-inverted reactivity at the β-carbon relative to traditional Michael acceptors. nih.gov These reagents have been successfully employed as nucleophilic partners in Suzuki-Miyaura reactions with a variety of aryl chlorides, including both electron-rich and electron-poor derivatives, as well as several heteroaryl chlorides. nih.govnih.govacs.org The development of these methods has enabled the cross-coupling of a wide range of β-trifluoroborato ketones and amides with aryl chlorides in good to excellent yields, without the observation of β-hydride elimination. acs.org Furthermore, enantiomerically enriched potassium β-trifluoroboratoamides have been synthesized and used in Suzuki-Miyaura cross-coupling reactions with various aryl- and hetaryl chlorides, proceeding with good to excellent yields while preserving the diastereoselectivity. nih.govnih.gov

| Aryl/Heteroaryl Chloride | β-Trifluoroborato Amide | Catalyst System | Result |

| Various Aryl Chlorides | Potassium β-trifluoroborato amides | Optimized Palladium Catalyst | Good to excellent yields |

| Electron-rich and -poor Aryl Chlorides | Potassium β-trifluoroborato amides | - | Successful coupling |

| Various Heteroaryl Chlorides | Potassium β-trifluoroborato amides | - | Successful coupling |

| Various Aryl- and Hetaryl Chlorides | Enantiomerically enriched Potassium β-trifluoroboratoamides | - | Good to excellent yields, preserved diastereoselectivity |

Ligand and Catalyst Systems in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and potassium aryltrifluoroborates are excellent coupling partners. nih.govacs.org The success of these reactions heavily relies on the selection of an appropriate palladium catalyst and ligand system, which has been shown to effectively couple aryltrifluoroborates with a wide range of electrophiles, including aryl chlorides, bromides, triflates, and mesylates. organic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.net

Early systems often utilized palladium(0) catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with bases such as cesium carbonate (Cs₂CO₃) in solvent mixtures like toluene/water. organic-chemistry.org However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the reaction's scope, enabling the coupling of less reactive electrophiles like aryl chlorides and mesylates. acs.orgorganic-chemistry.orgnih.gov Ligands such as S-Phos, CM-phos, and RuPhos, when paired with a palladium source like palladium(II) acetate [Pd(OAc)₂], have demonstrated high efficacy. acs.orgorganic-chemistry.orgnih.gov These advanced catalyst systems often show remarkable functional group tolerance and can be effective at low catalyst loadings. organic-chemistry.orgacs.org For instance, the S-Phos ligand has proven effective for coupling aryl chlorides with potassium aryltrifluoroborates in alcohol-based solvents. acs.orgmit.edu Similarly, the Pd-CM-phos system is effective for the coupling of unactivated aryl mesylates. acs.org The choice of base and solvent is also critical, with combinations like potassium phosphate (B84403) (K₃PO₄) in t-butanol or potassium carbonate (K₂CO₃) in ethanol being commonly employed. acs.orgorganic-chemistry.org

| Electrophile | Catalyst/Precatalyst | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Alkenyl Bromides | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene/H₂O | Stereospecific formation of styrene (B11656) derivatives. | organic-chemistry.org |

| Aryl/Heteroaryl Chlorides | Pd(OAc)₂ | S-Phos | K₂CO₃ | Ethanol | Effective for hindered biaryls and functionalized substrates. | acs.org |

| Aryl/Heteroaryl Mesylates | Pd(OAc)₂ | CM-phos | K₃PO₄ | t-BuOH | First general method for coupling with aryl mesylates. | organic-chemistry.orgacs.org |

| Aryl/Heteroaryl Triflates | - | Sterically hindered, electron-rich phosphines | - | - | Good to excellent yields with diverse coupling partners. | researchgate.net |

| Aryl Chlorides | Pd(OAc)₂ | RuPhos | - | - | Effective for coupling with β-trifluoroborato amides. | nih.gov |

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple organoboron reagents with N-H or O-H containing compounds. organic-chemistry.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org Potassium aryltrifluoroborate analogues can participate in these reactions, although they may first need to hydrolyze to the corresponding boronic acid in situ. st-andrews.ac.uk

The reaction is commonly catalyzed by simple copper salts such as copper(II) acetate [Cu(OAc)₂], often in the presence of a ligand. organic-chemistry.orgnih.gov Molecular oxygen from the air typically serves as the terminal oxidant, which regenerates the active Cu(II) or Cu(III) catalyst, allowing the process to be catalytic. organic-chemistry.orgacs.org The scope of the nucleophile is broad, encompassing phenols, anilines, amides, and various azaheterocycles. organic-chemistry.orgnih.gov For instance, the O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles have been achieved using potassium cyclopropyl (B3062369) trifluoroborate, catalyzed by Cu(OAc)₂ with 1,10-phenanthroline (B135089) as a ligand. nih.gov The choice of ligand can be crucial for reaction efficiency, and the process is known to tolerate a wide array of functional groups. nih.govnih.gov

| Nucleophile | Boron Reagent | Catalyst | Ligand | Oxidant | Solvent | Reference |

|---|---|---|---|---|---|---|

| Phenols, Azaheterocycles | Potassium cyclopropyl trifluoroborate | Cu(OAc)₂ | 1,10-phenanthroline | O₂ (1 atm) | Toluene/H₂O | nih.gov |

| Primary/Secondary Amines, Anilines | Potassium aryltrifluoroborate salts | Cu(OAc)₂·H₂O | None | O₂ (atm) | Dichloromethane | acs.org |

| π-deficient NH-azoles | Potassium vinyltrifluoroborate | (phen)Cu(PPh₃)Br | phen, PPh₃ | - | - | researchgate.net |

| Amines, Alcohols | Arylboronic acid N-methyliminodiacetic acid esters (ArBMIDA) | Cu(OAc)₂ | 4,7-dimethoxy-1,10-phenanthroline | O₂ (balloon) | DCE | st-andrews.ac.uk |

Cobalt-Hydride Catalyzed Hydroalkenylation Reactions

Cobalt-catalyzed hydrofunctionalization reactions have emerged as powerful tools for C-C bond formation. chemsoc.org.cn Specifically, cobalt-hydride catalyzed enantioselective hydroalkenylation allows for the coupling of alkenes with potassium organotrifluoroborates. chemsoc.org.cnchinesechemsoc.org This process is initiated by the formation of a cobalt(III)-hydride species, which then participates in a migratory hydrocobaltation of the alkene. chemsoc.org.cn The resulting alkylcobalt intermediate undergoes reaction with the organotrifluoroborate to furnish the final product. chemsoc.org.cnchinesechemsoc.org

This methodology has been successfully applied to the hydroalkenylation of vinyl arenes using potassium alkenyl trifluoroborates as nucleophilic partners. chemsoc.org.cnchinesechemsoc.org The reaction proceeds with excellent regioselectivity, leading to α-chiral alkenes in good yields and high enantioselectivities. chemsoc.org.cn The substrate scope is broad, tolerating various functional groups on both the vinyl arene and the alkenyltrifluoroborate. chinesechemsoc.org Notably, the protocol can also be extended to use aryl trifluoroborate salts, yielding chiral diarylmethanes. chinesechemsoc.org This method enriches the toolkit for asymmetric alkene hydrofunctionalization by providing a novel pathway that avoids hyperactive metallic reagents. researchgate.netresearchgate.net

| Alkene Substrate | Boron Reagent | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Vinyl arenes (Styrenes) | Potassium alkenyltrifluoroborates | Cobalt(II) catalyst, Chiral ligand, Silane | α-Chiral alkenes | High regio- and enantioselectivity (92%-99% ee) | chemsoc.org.cnchinesechemsoc.org |

| Vinyl arenes | Potassium aryltrifluoroborates | Cobalt(II) catalyst, Chiral ligand, Silane | Chiral diarylmethanes | Moderate yield and enantioselectivity | chinesechemsoc.org |

| Dienes | N- and O-nucleophiles (intramolecular) | Cobalt catalyst | Alkenyl heterocycles | Exclusive regioselectivity | nih.gov |

Iridium-Catalyzed Asymmetric Alkynylation and Kinetic Resolution of Alkyl Allylic Alcohols

Iridium catalysis provides a powerful platform for asymmetric synthesis. An efficient kinetic resolution of racemic alkyl allylic alcohols has been developed using an iridium-catalyzed enantioselective alkynylation with potassium alkynyltrifluoroborates. nih.govrsc.org This process simultaneously generates two valuable, enantioenriched products: a chiral 1,4-enyne and the unreacted, optically pure allylic alcohol. nih.govresearchgate.net

The catalyst system typically involves an iridium precursor, such as [Ir(cod)Cl]₂, and a chiral phosphoramidite-olefin ligand. nih.gov The reaction demonstrates high performance, achieving excellent enantioselectivities for both the product and the recovered starting material, with selectivity factors (s-factors) reaching up to 922. nih.govrsc.org A broad range of substrates are compatible, including various alkyl-substituted allylic alcohols and functionalized potassium alkynyltrifluoroborates. nih.gov Mechanistic studies suggest that the high efficiency of the kinetic resolution stems from the significant difference in how the (R)- and (S)-enantiomers of the allylic alcohol coordinate to the chiral iridium complex. nih.govrsc.org This method is particularly useful for preparing optically pure alkyl allylic alcohols that are difficult to access through other asymmetric routes. rsc.org

| Allylic Alcohol Substrate | Boron Reagent | Catalyst System | Products | Key Outcome | Reference |

|---|---|---|---|---|---|

| Racemic alkyl allylic alcohols | Potassium (4-methoxyphenyl)ethynyl trifluoroborate | Ir/(S)-L1 (phosphoramidite, olefin ligand) | Enantioenriched 1,4-enynes and unreacted (S)-allylic alcohols | High kinetic resolution performance (s-factor up to 922). | nih.gov |

| Racemic aryl allylic alcohols | Potassium alkynyltrifluoroborates | [Ir(cod)Cl]₂ / Carreira-type ligand | Enantioenriched 1,4-enynes | Pioneering work on non-activated racemic secondary allylic alcohols. | nih.gov |

| Various alkyl allylic alcohols | Potassium alkynyltrifluoroborates | Iridium/(phosphoramidite, olefin) | Chiral 1,4-enynes and enantioenriched allylic alcohols | Broad substrate scope with excellent enantiopurities. | rsc.org |

Late-Stage Chemoselective Cross-Coupling for Diversification

The functionalization of complex molecules at a late stage is a highly desirable strategy in fields like drug discovery and materials science. Potassium acyltrifluoroborates (KATs), stable analogues of acylborons, are particularly suited for this purpose. chemrxiv.org Palladium-catalyzed cross-coupling reactions have been developed for the late-stage diversification of arenes that are pre-functionalized with a KAT moiety. chemrxiv.org

This approach allows for the introduction of various groups onto a core structure through chemoselective Suzuki or Sonogashira couplings, leaving the valuable KAT group intact for subsequent transformations. chemrxiv.org The optimized conditions often employ a robust catalyst system, such as the XPhos Pd G3 catalyst, with a carbonate base. chemrxiv.org These reactions exhibit high functional group tolerance, proceed under mild conditions, and provide rapid access to libraries of diverse KAT compounds that were previously difficult to synthesize. chemrxiv.org This strategy overcomes a significant bottleneck in the widespread application of KAT-based chemistry by providing a facile route for structural diversification. chemrxiv.org

| Core Structure | Coupling Partner | Coupling Type | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Haloarenes bearing pre-functionalized KATs | Phenyl acetylenes, Propargyl alcohol | Sonogashira | XPhos Pd G3, K₂CO₃, DMF/H₂O | Rapid diversification, high yields (68-100%). | chemrxiv.org |

| Haloarenes bearing pre-functionalized KATs | Alkenes | Heck | XPhos Pd G3, K₂CO₃, DMF | Chemoselective C-C bond formation. | chemrxiv.org |

| Unsaturated aryl trifluoroborate | Alkylborane (from hydroboration), Second electrophile | One-pot, three-component Suzuki-Miyaura | DavePhos ligand | Sequential coupling leaving trifluoroborate intact until the final step. | nih.gov |

Other Advanced Organic Transformations and Reactivity Patterns

Radical C-H Functionalization

Potassium organotrifluoroborates have gained prominence as precursors for carbon-centered radicals under oxidative conditions, particularly through photoredox catalysis. researchgate.netnih.govdntb.gov.ua These reactions typically involve a single-electron transfer (SET) from the trifluoroborate salt to an excited photocatalyst, generating an aryl radical that can engage in subsequent bond-forming reactions. nih.gov This strategy has been applied to C-H functionalization, providing a powerful tool for forging new carbon-carbon bonds.

Radical C-H Alkylation of Fluorophores

The generation of an aryl radical from potassium (4-ethoxyphenyl)trifluoroborate allows for its addition to various radical acceptors. In the context of fluorophores, which are often electron-deficient heterocyclic systems, this reactivity can be harnessed for C-H alkylation. The general mechanism involves the photoredox-generated aryl radical adding to an alkene, which then participates in an intramolecular cyclization onto the fluorophore core. This cascade process functionalizes a C-H bond and constructs a more complex molecular architecture. While this represents a general pathway for this class of reagents, specific applications to fluorophore alkylation are documented in specialized literature.

Radical C-H Arylation of Fluorophores

The 4-ethoxyphenyl radical, generated from its corresponding potassium trifluoroborate salt via photoredox catalysis, can directly participate in C-H arylation reactions. nih.gov This transformation often follows a Minisci-type mechanism, where the nucleophilic aryl radical attacks a protonated, electron-deficient heterocycle (a common feature of many fluorophores). nih.gov Subsequent oxidation and deprotonation furnish the arylated product. This method allows for the direct installation of the 4-ethoxyphenyl group onto the fluorophore scaffold, bypassing the need for pre-functionalized starting materials. The compatibility of photoredox catalysis with a wide range of functional groups makes this a valuable strategy in medicinal chemistry and materials science. researchgate.netnih.gov

Functional Group Interconversion of the Trifluoroborate Moiety

The trifluoroborate group is not merely a spectator or a transient functional handle for cross-coupling; it can be directly converted into other valuable functional groups. researchgate.net This capability for late-stage functionalization enhances the synthetic utility of intermediates like this compound. nih.govnih.gov

Halodeboronation Strategies

The carbon-boron bond in potassium aryltrifluoroborates can be readily converted into a carbon-halogen bond. This transformation, known as halodeboronation, provides a route to aryl halides from the corresponding trifluoroborate salts. The specific conditions depend on the desired halogen.

Iododeboronation: Typically achieved by treating the trifluoroborate salt with an iodine source, such as sodium iodide, in the presence of an oxidizing agent.

Bromodeboronation: Can be accomplished using reagents like N-bromosuccinimide (NBS) or copper(II) bromide.

Chlorodeboronation: Generally requires harsher conditions and specific chlorinating agents.

These methods offer a reliable way to introduce halogens onto the aromatic ring, providing precursors for further synthetic manipulations.

Oxidation to Phenols

One of the most efficient transformations of aryltrifluoroborates is their oxidation to the corresponding phenols. nih.gov This process involves the cleavage of the C–B bond and the formation of a C–O bond. A common and effective method utilizes Oxone® (potassium peroxymonosulfate) as the oxidant in an aqueous solvent mixture. nih.gov The reaction is often rapid and proceeds in high yield, tolerating a wide variety of substituents on the aromatic ring. This transformation provides a powerful synthetic route to phenols, which are important intermediates in pharmaceuticals and materials. nih.govresearchgate.net

The table below illustrates the scope of this oxidation reaction with various substituted potassium aryltrifluoroborates, demonstrating its general applicability. nih.gov

| Potassium Aryltrifluoroborate Substrate | Product Phenol | Yield (%) |

| Potassium 4-iodophenyltrifluoroborate | 4-Iodophenol | 85 |

| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | 4-(Trifluoromethyl)phenol | 98 |

| Potassium 4-(benzyloxy)phenyltrifluoroborate | 4-(Benzyloxy)phenol | 97 |

Nitrosation at the Ipso Position

The trifluoroborate moiety can be replaced with a nitroso group (–NO) in a reaction known as ipso-nitrosation. This transformation is achieved efficiently by treating the potassium aryltrifluoroborate with a nitrosating agent, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄). researchgate.netnih.gov The reaction is typically fast, often completing in minutes at room temperature, and demonstrates excellent functional group tolerance. nih.gov The resulting nitrosoarenes are valuable synthetic intermediates, which can be further reduced to anilines or used in the synthesis of azo compounds and other nitrogen-containing molecules.

The table below showcases the versatility of ipso-nitrosation across a range of substituted aryltrifluoroborates. nih.gov

| Potassium Aryltrifluoroborate Substrate | Product Nitrosoarene | Yield (%) |

| Potassium 4-methoxyphenyltrifluoroborate | 1-Methoxy-4-nitrosobenzene | 95 |

| Potassium (4-tert-butylphenyl)trifluoroborate | 1-(tert-Butyl)-4-nitrosobenzene | 93 |

| Potassium (4-(benzyloxy)phenyl)trifluoroborate | 1-(Benzyloxy)-4-nitrosobenzene | 92 |

| Potassium (4-cyanophenyl)trifluoroborate | 4-Nitrosobenzonitrile | 89 |

Ynone Trifluoroborate Chemistry in Heteroaromatic Synthesis

Ynone trifluoroborates have emerged as versatile and stable building blocks for the synthesis of a variety of functionalized heteroaromatic compounds. acs.orgacs.org Their enhanced stability compared to the corresponding boronic acids makes them valuable intermediates in cyclization and condensation reactions. acs.org

Novel ynone trifluoroborates, synthesized in a two-pot process from propargylic alcohols, serve as excellent precursors for pyrazole (B372694) synthesis. acs.orgnih.gov They undergo cyclization reactions with hydrazines to form a range of pyrazole trifluoroborate salts. acs.orgacs.org This method is characterized by high yields and excellent regiocontrol, providing versatile synthetic intermediates. acs.orgnih.gov The stability of the trifluoroborate group allows for subsequent chemoselective manipulations of the pyrazole ring, such as halogenation, which enables orthogonal functionalization at different positions. nih.gov The resulting pyrazole trifluoroborates can then undergo further transformations, including cross-coupling reactions, to generate fully functionalized pyrazole derivatives. acs.orgnih.gov

Ynone trifluoroborate salts are effective substrates in the Fiesselmann condensation reaction for the synthesis of bifunctional thiophenes. organic-chemistry.orgacs.orgacs.org In a base-promoted reaction, they condense with alkylthiols to produce thiophene (B33073) trifluoroborates with complete regiocontrol and in high yields. organic-chemistry.orgacs.orgwhiterose.ac.uk This approach is a direct and regiocontrolled method for accessing thiophenes that bear both boronate and carboxylate ester groups. acs.org The reaction is tolerant of various substituents on the ynone, including both aryl and alkyl groups. acs.org The resulting thiophene trifluoroborate products can be further derivatized through standard C–B bond functionalization reactions, showcasing their versatility as synthetic intermediates. acs.orgacs.org

The unique stability and reactivity of ynone trifluoroborates have been exploited in the synthesis of pyrimidine (B1678525) trifluoroborate salts, a relatively under-studied class of heterocycles. d-nb.infowhiterose.ac.uk These compounds are readily accessed through the condensation of ynone trifluoroborates with amidines or guanidines. d-nb.infowhiterose.ac.uk The reaction proceeds smoothly, tolerating a variety of substituents on both the ynone and the amidine/guanidine components, including electron-rich, electron-poor, and halogenated aromatic groups, as well as alkyl and heteroaromatic fragments. whiterose.ac.uk The robustness of the trifluoroborate handle is a key feature of this chemistry; it remains stable during the initial condensation and allows for subsequent chemoselective manipulations at other positions on the pyrimidine ring before being activated for its own elaboration via reactions like Suzuki–Miyaura cross-coupling. d-nb.infowhiterose.ac.uk

Table 3: Summary of Heteroaromatic Synthesis from Ynone Trifluoroborates

| Heterocycle | Reactant(s) | Key Features |

| Pyrazole | Hydrazines | High regiocontrol, excellent yields, stable products for further functionalization. acs.orgacs.orgnih.gov |

| Thiophene | Alkylthiols | Fiesselmann condensation, complete regiocontrol, provides bifunctional products. organic-chemistry.orgacs.orgacs.org |

| Pyrimidine | Amidines, Guanidines | Access to under-studied scaffolds, robust trifluoroborate handle for downstream reactions. d-nb.infowhiterose.ac.uk |

Epoxidation of Unsaturated Trifluoroborates

The unique stability of potassium organotrifluoroborates allows for a range of chemical transformations on the organic substituent while keeping the trifluoroborate moiety intact. acs.org One such significant transformation is the epoxidation of unsaturated organotrifluoroborates. This process is noteworthy because most organoboron reagents are highly susceptible to oxidation, which typically results in the cleavage of the carbon-boron bond. nih.govacs.org However, the robustness of the C-BF3K bond in organotrifluoroborates withstands certain oxidative conditions, enabling the synthesis of epoxytrifluoroborates. acs.orgnih.gov

Research has demonstrated that 1-trifluoroboratoalkenes can be effectively oxidized by dimethyldioxirane (B1199080) (DMDO) to produce air-stable, crystalline oxiranyltrifluoroborates. acs.orgorganic-chemistry.org This reaction is generally clean and quantitative, highlighting the utility of this method. acs.org The resulting epoxytrifluoroborates are structurally analogous to oxiranyl anions, which are typically unstable but highly valuable synthetic intermediates. nih.govacs.org

The stability of the trifluoroborate group during epoxidation is a significant advantage, as it avoids processes like α-elimination and α-transfer that can occur with other organometallic compounds. pitt.edu The retention of the trifluoroborate moiety in the epoxide product opens up possibilities for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. nih.govacs.org

Detailed findings from the epoxidation of various potassium alkenyltrifluoroborates using a 0.05 M solution of dimethyldioxirane in acetone (B3395972) at room temperature are presented in the table below. acs.org

Table 1: Epoxidation of Potassium Alkenyltrifluoroborates with Dimethyldioxirane

| Entry | Potassium Alkenyltrifluoroborate | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | trans-1-Dec-1-enyltrifluoroborate | 1 | >95 |

| 2 | 2-Cyclohexyl-trans-ethenyltrifluoroborate | 1 | >95 |

| 3 | 2-(4-Chlorophenyl)-trans-ethenyltrifluoroborate | 1 | >95 |

| 4 | 2-Phenyl-trans-ethenyltrifluoroborate | 1 | >95 |

| 5 | 1-Dodecen-2-yltrifluoroborate | 2 | >95 |

The successful epoxidation of these substrates underscores the general applicability of this method to unsaturated trifluoroborates. The high yields and clean conversions demonstrate the efficiency and selectivity of dimethyldioxirane as the oxidant in these transformations. acs.org

Mechanistic Investigations and Computational Studies

Transmetalation Pathways in Cross-Coupling Reactions

A cornerstone of the Suzuki-Miyaura cross-coupling reaction is the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. For organotrifluoroborates, this process is not straightforward and involves prerequisite activation steps. Initial mechanistic studies indicated that the organotrifluoroborate salt itself is not the active species in the transmetalation process. rsc.orgresearchgate.net Instead, a "slow release" of the corresponding boronic acid is considered a crucial feature of these reagents, which helps to minimize side reactions like oxidative homocoupling and protodeboronation that can occur when boronic acids are used directly in high concentrations. acs.orgnih.goved.ac.uk

The prevailing mechanism suggests that potassium (4-ethoxyphenyl)trifluoroborate, like other organotrifluoroborates, must first undergo hydrolysis to form the corresponding (4-ethoxyphenyl)boronic acid. acs.orgnih.goved.ac.uk This boronic acid is the species that actively participates in the catalytic cycle. The rate of this hydrolysis is a critical factor, and it must be appropriately matched with the rate of the catalytic turnover to maintain a low, steady concentration of the boronic acid. acs.orgnih.gov

Studies have shown that the hydrolysis rates of various organotrifluoroborates can be complex and are influenced by several factors, including the electronic nature of the organic substituent, solvent, base, and even the material of the reaction vessel. acs.orgnih.govu-tokyo.ac.jp For instance, glass can act as a fluorophile, sequestering fluoride (B91410) ions and driving the hydrolysis equilibrium toward the boronic acid. u-tokyo.ac.jp Some organotrifluoroborates require acid catalysis for efficient hydrolysis, a condition that might seem counterintuitive in the basic environment of a typical Suzuki-Miyaura reaction. acs.orgnih.goved.ac.uk This has been described as an "acid-base paradox," where slow hydrolysis is assured under the basic reaction conditions. acs.orgnih.gov Organotrifluoroborates with electron-donating groups, such as the anisyl moiety (structurally similar to the 4-ethoxyphenyl group), tend to undergo efficient "direct" hydrolysis, leading to a fast release of the boronic acid. acs.orgnih.gov

| Factor | Influence on RBF3K Hydrolysis | Citation |

| Catalytic Turnover Rate | Hydrolysis rate should be geared to the turnover rate to prevent boronic acid accumulation. | acs.orgnih.gov |

| Substituent Electronics | Reagents with anisyl-type moieties undergo efficient, "fast" hydrolysis. | acs.orgnih.gov |

| Base | Cs2CO3 can induce phase-splitting in THF/H2O, affecting the local pH and hydrolysis profile. | acs.orgnih.gov |

| Reaction Vessel | Glass can act as a fluoride scavenger, accelerating hydrolysis. | u-tokyo.ac.jp |

While the complete hydrolysis to boronic acid is a key pathway, another proposal suggests the involvement of partially hydrolyzed, mixed fluoro/hydroxy boronate species (e.g., [ArBF2(OH)]- and [ArBF(OH)2]-) as potentially more active intermediates in the transmetalation step. rsc.orgresearchgate.net Evidence from NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and base titrations supports the formation of these mixed-ligand species in solution. rsc.orgresearchgate.net This model posits that the stepwise replacement of fluoride with hydroxide (B78521) ligands progressively increases the reactivity of the boron species towards transmetalation. rsc.org

Radical Mechanism Elucidation in C-H Functionalization

Beyond traditional two-electron cross-coupling pathways, potassium organotrifluoroborates can also participate in reactions involving radical intermediates, particularly under photoredox catalysis. nih.gov In these mechanisms, the organotrifluoroborate is oxidized via a single-electron transfer (SET) process to generate a carbon-centered radical. nih.govacs.org

For instance, a photocatalyst, upon excitation by visible light, can become a potent oxidant capable of abstracting an electron from the trifluoroborate salt. This oxidation event leads to the formation of the corresponding organic radical (e.g., a 4-ethoxyphenyl radical), which can then engage in subsequent bond-forming events, including C-H functionalization. nih.govacs.org Mechanistic studies in photoredox-catalyzed cyanations have shown that an excited state of an organic dye or an acridinium photocatalyst oxidizes the potassium alkyltrifluoroborate to form an alkyl radical. acs.org This radical can then be trapped by other reagents in the mixture. acs.org While direct studies on the C-H functionalization of this compound via this radical mechanism are specific, the general principle established for other organotrifluoroborates provides a strong basis for its feasibility.

| Step | Description | Citation |

| 1. Photoexcitation | A photoredox catalyst (PC) absorbs visible light to reach an excited state (PC). | nih.govacs.org |

| 2. Single Electron Transfer (SET) | The excited catalyst (PC) oxidizes the potassium organotrifluoroborate (R-BF3K). | nih.govacs.org |

| 3. Radical Formation | The oxidation process generates a carbon-centered radical (R•). | nih.govacs.org |

| 4. C-H Functionalization | The generated radical engages with a substrate to form a new C-C or C-X bond. | youtube.com |

Asymmetric Induction Mechanisms in Catalytic Reactions

When using chiral organotrifluoroborates, understanding the mechanism of stereochemical transfer is paramount. In the cross-coupling of enantioenriched secondary potassium β-trifluoroboratoamides, it has been demonstrated that the reaction proceeds with high stereochemical fidelity. nih.gov This suggests that the transmetalation occurs via a mechanism that avoids racemization of the chiral center.

The proposed mechanism is a stereospecific SE2 (substitution, electrophilic, bimolecular) reaction that proceeds via an open transition state. nih.gov In cases involving substrates with coordinating groups (like an amide), interaction with the boron center can disfavor a closed, four-centered transition state, thereby promoting inversion of configuration at the carbon center. nih.gov The ability to achieve high yields and complete stereochemical fidelity highlights the predictable nature of the transmetalation step for these substrates, enabling the synthesis of complex chiral molecules. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways involving organotrifluoroborates. These studies provide detailed energetic and structural information about intermediates and transition states that are often difficult to observe experimentally.

DFT calculations have been instrumental in understanding the Suzuki-Miyaura reaction mechanism. Studies have analyzed the role of the base, confirming that its primary function is to react with the organoboron species rather than the palladium complex. acs.org Computational models have been used to evaluate the energetics of different transmetalation pathways, providing support for the "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the neutral boronic acid. nih.govresearchgate.net

Specifically for organotrifluoroborates, DFT has been used to analyze the B-F bond lengths in intermediates, which can be correlated with the rate of hydrolysis. acs.orgnih.gov Furthermore, DFT studies have been applied to model the sequential Suzuki-Miyaura coupling reactions of complex substrates, helping to rationalize the formation of unexpected byproducts and providing insight into the specific role of different organic moieties on the reaction outcome. mdpi.com These computational investigations allow for a priori evaluation of how a given organotrifluoroborate reagent is likely to behave under specific reaction conditions, guiding experimental design. acs.org

| Computational Method | Application in Studying RBF3K Reactions | Key Findings/Insights | Citation |

| Density Functional Theory (DFT) | Analysis of hydrolysis intermediates | B-F bond lengths correlate with hydrolysis rates ("fast" vs. "slow" release). | acs.org |

| DFT | Evaluation of transmetalation pathways | Supports the "oxo-palladium pathway" where LnPdBn(OH) reacts with ArB(OH)2. | nih.govresearchgate.net |

| DFT | Modeling of reaction energetics | Calculates activation barriers and relative energies of intermediates in the catalytic cycle. | mdpi.comrsc.org |

| DFT | Investigating selectivity | Studies the influence of ligands and substrates on reductive elimination vs. β-hydride elimination. | acs.org |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Theoretical and computational methods provide profound insights into the electronic structure and bonding characteristics of organoboron compounds. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) are two such powerful analyses used to interpret complex chemical systems like this compound.

Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure concept. wikipedia.orgwisc.edu This method allows for the quantitative assessment of donor-acceptor interactions, which are crucial for understanding molecular stability, reactivity, and intermolecular forces. rogue-scholar.org

For a compound like this compound, NBO analysis would elucidate several key features:

Bonding and Hybridization: It would describe the hybridization of the boron, carbon, oxygen, and fluorine atoms and the nature of the B-C and B-F bonds. The analysis reveals the polarization of these bonds, for instance, the bonding NBO σC-B can be expressed in terms of the natural hybrid orbitals (NHOs) on each atom, with polarization coefficients indicating the covalent or ionic character of the bond. wikipedia.org

Hyperconjugative Interactions: A critical aspect of NBO analysis is the evaluation of delocalization effects through the interaction between occupied (donor) NBOs and unoccupied (acceptor) NBOs. For the (4-ethoxyphenyl)trifluoroborate anion, this would include interactions between the phenyl ring π-orbitals and the B-F antibonding orbitals (σ*), or lone pairs on the fluorine and oxygen atoms donating into adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their importance.

Intermolecular Interactions: NBO analysis can characterize non-covalent interactions. In related organotrifluoroborate crystal structures, NBO has been used to identify and quantify agostic interactions, where electron density from aromatic C–H bonds delocalizes into vacant orbitals on the potassium cation. researchgate.net For this compound, this would involve analyzing the donor-acceptor interaction between the C-H σ orbitals of the phenyl ring and the empty orbitals of the K+ ion.

Atoms in Molecules (AIM) Analysis The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the total electron density of a molecule into distinct atomic basins. researchgate.net This partitioning allows for the definition of atoms and the chemical bonds between them based on the topology of the electron density (ρ(r)). researchgate.net

Key topological features analyzed in AIM are the critical points where the gradient of the electron density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the interaction.

Shared Interactions (Covalent Bonds): Characterized by a relatively high ρBCP and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density.

Closed-Shell Interactions (Ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating a depletion of electron density in the internuclear region.

For this compound, AIM analysis would be used to characterize the covalent B-C and B-F bonds within the anion, as well as the ionic interactions between the K+ cation and the trifluoroborate anion. Furthermore, it is an excellent tool for identifying and characterizing weaker intermolecular interactions that dictate the crystal packing, such as hydrogen bonds and other non-covalent contacts. researchgate.net

Crystal Structure Analysis and Intermolecular Interactions

While a specific crystal structure for this compound is not detailed in the cited literature, extensive analysis of the closely related analog, potassium trifluorido(4-methoxyphenyl)borate, provides a clear and reliable model for its solid-state structure and intermolecular interactions.

The structure of potassium trifluorido(4-methoxyphenyl)borate, determined by single-crystal X-ray diffraction, reveals a molecular salt composed of K+ cations and [CH₃OC₆H₄BF₃]⁻ anions. The boron atom in the anion adopts a distorted tetrahedral geometry. The potassium cation is coordinated by eight fluorine atoms from surrounding anions, forming an irregular KF₈ coordination polyhedron. These polyhedra share faces and edges, generating infinite layers within the crystal lattice.

Several types of non-covalent interactions are crucial for the stability and packing of the crystal structure. These interactions include conventional and non-conventional hydrogen bonds and C-H···π interactions. The geometry of these interactions in the methoxy analog is detailed in the table below.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C2–H2···F2 | 0.95 | 2.53 | 3.458(2) | 164 |

| C8–H8A···O1 | 0.98 | 2.71 | 3.473(3) | 134 |

| C5–H5···Cg1 | 0.95 | 2.88 | 3.619(2) | 135 |

Cg1 represents the centroid of the C1–C6 benzene ring.

The data indicates the presence of an intra-sheet C–H···F hydrogen bond and a weak C–H···O interaction. Additionally, a weak edge-to-face C–H···π interaction is observed, where a hydrogen atom from one phenyl ring interacts with the π-electron system of an adjacent ring. This interaction is facilitated by a 90° rotation between adjacent benzene ring planes in the crystal packing. These collective intermolecular forces define the supramolecular assembly of the compound in the solid state.

Spectroscopic Methods for Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of potassium organotrifluoroborates and for monitoring their chemical transformations in solution. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) in this compound provides a wealth of structural information.

¹H and ¹³C NMR: These spectra provide information about the organic framework of the molecule. The chemical shifts and coupling patterns of the protons on the ethoxy group and the aromatic ring confirm the connectivity of the carbon skeleton. The resonance for the carbon atom directly bonded to the boron (C-B) is often broad due to quadrupolar relaxation of the ¹¹B nucleus.

¹⁹F NMR: The three fluorine atoms bonded to boron give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift is characteristic of the trifluoroborate group. Good resolution can often be obtained, and coupling to the ¹¹B nucleus (J¹⁹F-¹¹B) may be observed, providing direct evidence of the B-F bond.

¹¹B NMR: The ¹¹B nucleus is a quadrupolar nucleus, which often results in broad signals. However, using modified pulse sequences can improve resolution, allowing for the observation of the characteristic quartet pattern due to coupling with the three fluorine atoms (J¹¹B-¹⁹F). The chemical shift is indicative of a tetracoordinate boron center.

NMR is particularly powerful for in situ reaction monitoring, for instance, in Suzuki-Miyaura cross-coupling reactions where organotrifluoroborates serve as the nucleophilic partner. By acquiring spectra at regular time intervals, one can track the disappearance of the starting material, this compound, and the appearance of the coupled product. This allows for the determination of reaction kinetics and the identification of any stable intermediates or byproducts that may form during the catalytic cycle. The hydrolysis of the trifluoroborate to the corresponding boronic acid, a key step for transmetalation, can also be monitored by observing the appearance of new boron-containing species in the ¹¹B or ¹⁹F NMR spectra. acs.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information |

|---|---|---|

| ¹H | 6.5 - 8.0 (Aryl), 3.5 - 4.5 (Alkyl-O) | Organic structure, substitution pattern |

| ¹³C | 110 - 165 (Aryl), 60 - 70 (Alkyl-O) | Carbon skeleton, C-B bond (broad signal) |

| ¹⁹F | -129 to -141 | Confirmation of BF₃ group, coupling to ¹¹B |

| ¹¹B | ~3 to 6 | Tetracoordinate boron environment, coupling to ¹⁹F |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ligated Species Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic and polar compounds in solution, making it ideal for studying potassium organotrifluoroborates and their reaction intermediates.

In the negative ionization mode, ESI-MS of a solution of this compound would readily detect the intact trifluoroborate anion, [CH₃CH₂OC₆H₄BF₃]⁻. nih.gov This allows for the confirmation of the molecular weight of the anionic component of the salt with high accuracy. nih.govdigitellinc.com In addition to the molecular ion, adducts are sometimes observed. For example, anionic clusters of the type [2M + K]⁻ (where M is the organotrifluoroborate anion) have been reported. digitellinc.com

The primary power of ESI-MS in this context lies in its ability to intercept and detect transient, low-concentration species directly from a reacting mixture. This is particularly valuable for elucidating the mechanisms of catalytic reactions, such as the Suzuki-Miyaura cross-coupling. xml-journal.netnih.gov By sampling a reaction mixture over time, ESI-MS can identify key catalytic intermediates, including:

Palladium(0)-ligand complexes, which are the active catalysts.

Oxidative addition products, such as [Ar-Pd(II)-L₂-X] (where Ar is the aryl group, L is a phosphine (B1218219) ligand, and X is a halide).

Transmetalation intermediates, where the organic group is transferred from boron to the palladium center.

The detection of these ligated species provides direct experimental evidence for proposed catalytic cycles. researchgate.netacs.orgacs.org The high sensitivity and speed of ESI-MS allow for real-time monitoring, offering a detailed snapshot of the species present in the catalytic soup at any given moment.

| Ion Type | Example Formula | Detection Mode | Significance |

|---|---|---|---|

| Molecular Anion | [C₈H₁₀OBF₃]⁻ | Negative | Confirms identity of starting material |

| Anionic Cluster | [(C₈H₁₀OBF₃)₂K]⁻ | Negative | Observed adduct of the starting salt |

| Catalytic Intermediate | [Ar-Pd(II)(PPh₃)₂-Br] | Positive | Evidence for oxidative addition step |

X-ray Diffraction for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are mathematically analyzed to generate a three-dimensional model of the electron density within the unit cell of the crystal. From this model, the positions of the individual atoms can be determined with very high precision.

For this compound, an XRD study would provide:

Molecular Structure: The exact bond lengths (e.g., B-F, B-C, C-O, C-C) and angles, confirming the distorted tetrahedral geometry around the boron atom and the planarity of the phenyl ring.

Crystal Packing: The arrangement of the K+ cations and [CH₃CH₂OC₆H₄BF₃]⁻ anions in the crystal lattice, including the coordination environment around the potassium ion.

Intermolecular Interactions: Precise distances and angles for non-covalent interactions, such as hydrogen bonds and π-stacking, which govern the supramolecular architecture as discussed in section 5.4.3.

The crystallographic data obtained for the analogous compound, potassium trifluorido(4-methoxyphenyl)borate, serves as a prime example of the detailed information provided by XRD.

| Parameter | Value |

|---|---|

| Chemical formula | K⁺·C₇H₇BF₃O⁻ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 8.9046 (6), 8.3585 (6), 11.9669 (9) |

| β (°) | 109.283 (7) |

| Volume (ų) | 840.40 (11) |

| Z (formula units per cell) | 4 |

Applications Beyond Direct Organic Synthesis

Medicinal Chemistry Research Initiatives

The structural motif of a 4-ethoxyphenyl group is present in numerous biologically active molecules. Consequently, Potassium (4-ethoxyphenyl)trifluoroborate serves as a key building block in the synthesis of novel pharmaceutical candidates. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive starting material for creating diverse molecular architectures for drug discovery programs.

The development of new therapeutic agents often involves the synthesis and evaluation of a wide array of chemical derivatives. The 4-ethoxyphenyl moiety can be incorporated into various heterocyclic and carbocyclic scaffolds known to possess pharmacological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the 4-ethoxyphenyl group of the trifluoroborate salt and a variety of organic halides or triflates. This methodology enables medicinal chemists to systematically modify molecular structures to optimize their biological activity, selectivity, and pharmacokinetic properties.

Research in this area focuses on synthesizing libraries of compounds containing the 4-ethoxyphenyl group for screening against various biological targets. For instance, this fragment can be coupled with different nitrogen-containing heterocycles, a common feature in many marketed drugs, to explore potential new treatments for a range of diseases.

| Precursor Compound | Coupling Partner (Example) | Resulting Structural Motif | Potential Therapeutic Area |

| This compound | Brominated Pyridine (B92270) Derivative | 4-ethoxyphenyl-substituted pyridine | Oncology, Neurology |

| This compound | Chlorinated Pyrimidine (B1678525) Derivative | 4-ethoxyphenyl-substituted pyrimidine | Antiviral, Anti-inflammatory |

| This compound | Iodinated Imidazole Derivative | 4-ethoxyphenyl-substituted imidazole | Antifungal, Antiparasitic |

Material Science Investigations

The unique electronic and structural properties of the 4-ethoxyphenyl group make it a valuable component in the design of advanced materials. Researchers are investigating the incorporation of this moiety into various material architectures to enhance their performance in electronic and structural applications.

Organoboron compounds have emerged as promising materials for use in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and tunable photophysical properties. The introduction of the 4-ethoxyphenyl group into the structure of OLED emitters can influence their emission color, efficiency, and stability. Boron-based emitters, in general, are being explored for their potential to achieve highly efficient blue and green emission, which are crucial for full-color displays. The ethoxy group, being an electron-donating group, can modulate the electronic properties of the molecule, thereby affecting its performance as an emitter in an OLED device.

The reactivity of this compound in cross-coupling reactions allows for the functionalization of various materials. This includes the modification of polymer surfaces and the synthesis of novel polymers with tailored properties. For example, the 4-ethoxyphenyl group can be grafted onto the surface of a polymer to alter its surface energy, hydrophobicity, and biocompatibility. Furthermore, it can be incorporated as a monomer in polymerization reactions to create new polymers with specific optical, thermal, or mechanical characteristics.

| Functionalization Strategy | Substrate/Monomer | Resulting Material | Potential Application |

| Surface Grafting | Polymer with halide groups | Surface-modified polymer | Biocompatible coatings, Anti-fouling surfaces |

| Polymerization | Dihaloaromatic comonomer | Poly(arylene ethynylene) derivative | Conductive polymers, Sensory materials |

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures and tunable functionalities. Boronic acids and their derivatives are key building blocks in the synthesis of boronate ester-linked COFs. nih.govalfa-chemistry.com These materials are constructed through the reversible formation of boronate ester linkages between boronic acid-containing monomers and polyol linkers. nih.govalfa-chemistry.com this compound can serve as a stable precursor to 4-ethoxyphenylboronic acid, which can then be used as a linker in COF synthesis. The incorporation of the 4-ethoxyphenyl group into the COF structure can influence its porosity, stability, and functionality, making it suitable for applications in gas storage, separation, and catalysis. alfa-chemistry.com While boronate ester-linked COFs have shown promise, research is also moving towards more robust linkages to enhance stability. acs.org

Energy Applications

The potential use of this compound in energy-related applications is an emerging area of research. While direct applications are still under investigation, its role as a precursor or additive in materials for energy storage and conversion is being considered. For instance, organoboron compounds are being explored as components in electrolytes for lithium-ion and potassium-ion batteries. The trifluoroborate anion might influence the ionic conductivity and stability of the electrolyte. However, specific research detailing the use of this compound in energy applications is not yet widely available.

Defect Passivation in Perovskite Solar Cells

An emerging application outside of traditional organic synthesis is the use of potassium aryltrifluoroborates in materials science. Specifically, they have been investigated for their role in the defect passivation of perovskite solar cells. The introduction of these compounds can help to reduce defects at the grain boundaries of the perovskite material, leading to improved device efficiency and stability.

Polymerization Reactions

While less common, organoboron compounds can be involved in polymerization processes. The stability of this compound could make it a candidate for incorporation into polymer backbones or as a component in catalyst systems for specific polymerization reactions. Further research is needed to fully explore its potential in this area.

Synthesis and Preparation

The most common and straightforward method for the synthesis of potassium (4-ethoxyphenyl)trifluoroborate involves the reaction of the corresponding boronic acid, 4-ethoxyphenylboronic acid, with potassium hydrogen difluoride (KHF2). wikipedia.orgorganic-chemistry.org This reaction is typically carried out in a mixture of methanol (B129727) and water. The boronic acid is dissolved in methanol, and an aqueous solution of KHF2 is added, leading to the precipitation of the stable potassium trifluoroborate salt. orgsyn.org The product can then be isolated by filtration and purified by recrystallization.

Handling and Storage

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions in which it is a participant. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the analysis of non-volatile and thermally sensitive compounds like organotrifluoroborate salts. For this compound, reversed-phase HPLC is a common approach. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of analogous compounds such as Potassium (4-methoxyphenyl)trifluoroborate has been successfully determined to be greater than 98.0% using HPLC, indicating the suitability of this method for the target compound as well.

During a typical Suzuki-Miyaura coupling reaction involving this compound, HPLC can be employed to monitor the consumption of the starting material and the formation of the biphenyl (B1667301) product. By taking aliquots of the reaction mixture at various time intervals, the reaction kinetics can be studied, and the optimal reaction conditions can be determined.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aryltrifluoroborates

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development and may require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the ionic and non-volatile nature of potassium trifluoroborate salts, direct analysis by GC is generally not feasible. The high temperatures employed in the GC inlet and column can lead to the decomposition of the compound rather than its volatilization. Therefore, for GC analysis to be a viable option, a derivatization step is typically required to convert the non-volatile salt into a more volatile and thermally stable derivative.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization in the context of analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a given analytical technique. researchgate.net For the GC analysis of compounds like this compound, derivatization is essential to increase volatility and thermal stability. researchgate.net

The primary goal of derivatizing an organotrifluoroborate is to replace the ionic trifluoroborate group with a less polar, more volatile functional group. Common derivatization reactions for GC analysis fall into three main categories: silylation, acylation, and alkylation.

Silylation is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (B98337) (TMS) group. While this compound does not have an active hydrogen on the trifluoroborate moiety, derivatization could potentially be achieved through a reaction that cleaves the C-B bond and subsequently caps (B75204) the aryl group with a silylating agent. However, this would be a destructive method for the original molecule. A more plausible, though less direct, approach would be to hydrolyze the trifluoroborate back to the corresponding boronic acid, which can then be derivatized. Boronic acids can be converted to volatile esters or silyl (B83357) derivatives for GC analysis.

Table 2: Common Derivatization Reagents for GC Analysis

| Derivatization Method | Reagent | Target Functional Group |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2 |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH2 |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -COOH, Phenols |

This table provides examples of common derivatization reagents and the functional groups they target. The applicability to this compound would likely involve a preliminary conversion step.

A hypothetical derivatization strategy for the indirect GC analysis of this compound could involve the following steps:

Hydrolysis: The this compound is hydrolyzed to (4-ethoxyphenyl)boronic acid under acidic or basic conditions.

Derivatization: The resulting boronic acid is then derivatized. For instance, esterification with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalyst would form the corresponding boronic ester. Alternatively, silylation with a reagent like BSTFA could be employed to form a volatile trimethylsilyl derivative.

GC-MS Analysis: The volatile derivative is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer provides crucial structural information, confirming the identity of the derivatized analyte.

This indirect approach allows for the quantification of the original trifluoroborate salt by correlating the amount of the derivatized product back to the starting material. This method, while more complex than direct HPLC analysis, can offer very high sensitivity and selectivity, particularly when coupled with mass spectrometry.

Development of Novel Catalytic Systems

The utility of this compound is intrinsically linked to the efficiency of the catalytic systems employed for its activation. While palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been the cornerstone of its application, ongoing research is focused on creating more robust, efficient, and versatile catalysts. nih.govnih.gov A significant area of development is the design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can enhance the activity of palladium catalysts, particularly for challenging cross-coupling reactions involving sterically hindered substrates or less reactive aryl chlorides. nih.govnih.gov

Recent advancements have also seen the exploration of catalyst systems based on other transition metals like nickel, which offers a more cost-effective alternative to palladium. mdpi.com Furthermore, the advent of photoredox catalysis is opening new avenues for the application of organotrifluoroborates. nih.gov These light-mediated reactions can proceed under mild conditions and offer unique reactivity patterns, expanding the toolkit for chemists working with this compound.

| Catalyst System | Key Features | Potential Advantages | Relevant Research Areas |

|---|---|---|---|

| Palladium with Advanced Ligands (e.g., SPhos, RuPhos) | Highly active for coupling with aryl chlorides and hindered substrates. nih.gov | Broader substrate scope, higher yields, and milder reaction conditions. | Suzuki-Miyaura coupling, C-N and C-O bond formation. |

| Nickel-Based Catalysts | More abundant and less expensive than palladium. mdpi.com | Cost-effective synthesis, potential for unique reactivity. | Cross-coupling with a wider range of electrophiles. |

| Photoredox Catalysis | Utilizes visible light to initiate reactions under mild conditions. nih.gov | Access to novel reaction pathways, high functional group tolerance. | Radical-mediated transformations, C-H functionalization. |

Expanding Substrate Scope and Functional Group Compatibility

A primary goal in synthetic chemistry is to develop reactions that are tolerant of a wide array of functional groups, thus minimizing the need for protecting groups and shortening synthetic sequences. This compound has demonstrated considerable compatibility with various functionalities. organic-chemistry.orgberkeley.edu However, research continues to push the boundaries of its reactivity with an expanded range of coupling partners.

Efforts are underway to improve its performance in cross-coupling reactions with traditionally difficult substrates, such as electron-deficient aryl halides and certain heterocyclic compounds. nih.govscispace.com The development of more potent catalytic systems is key to achieving these goals. Moreover, investigations into novel reaction types beyond the Suzuki-Miyaura coupling are expanding the utility of this reagent. These include rhodium-catalyzed additions and other transition metal-catalyzed transformations that enable the formation of diverse chemical bonds. nih.gov The inherent stability of the trifluoroborate group allows it to be carried through multiple synthetic steps, a feature that is being increasingly exploited in complex molecule synthesis. nih.govnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This compound and organotrifluoroborates, in general, possess several attributes that align with these principles. They are typically crystalline, air- and moisture-stable solids, which makes them easy to handle and store. researchgate.netorgsyn.org Their synthesis often proceeds under mild conditions, and the byproducts of their reactions are generally non-toxic and water-soluble, facilitating easier purification. researchgate.net

| Principle of Green Chemistry | Application in this compound Chemistry |

|---|---|

| Prevention | Stable, solid reagent reduces waste from decomposition. |

| Atom Economy | High efficiency in cross-coupling reactions maximizes incorporation of the aryl group. |

| Less Hazardous Chemical Syntheses | Reaction byproducts are generally non-toxic inorganic salts. researchgate.net |

| Safer Solvents and Auxiliaries | Increasing use of water as a solvent for cross-coupling reactions. nih.gov |

| Design for Energy Efficiency | Many reactions proceed at or near room temperature. |

Computational Design and Prediction of Reactivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. Density Functional Theory (DFT) and other computational methods are being employed to study the intimate details of the Suzuki-Miyaura reaction and other transformations involving organotrifluoroborates. mdpi.com These studies provide valuable insights into the roles of the catalyst, ligands, base, and solvent in the reaction mechanism.